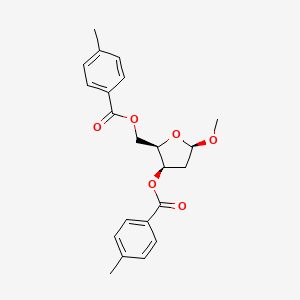
3-Chloro-2,2-dimethylbut-3-enoic acid
概要
説明
3-Chloro-2,2-dimethylbut-3-enoic acid is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-butenoic acid with thionyl chloride (SOCl₂) to introduce the chloro group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
3-Chloro-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.
Addition Reactions: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Oxidation Reactions: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution Reactions: 3-Hydroxy-2,2-dimethylbut-3-enoic acid.
Addition Reactions: 3,4-Dibromo-2,2-dimethylbutanoic acid.
Oxidation Reactions: 3-Chloro-2,2-dimethylbutanoic acid.
科学的研究の応用
3-Chloro-2,2-dimethylbut-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 3-Chloro-2,2-dimethylbut-3-enoic acid involves its interaction with various molecular targets. The chloro group and the double bond in the compound allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Similar Compounds
2,2-Dimethylbut-3-enoic acid: Similar structure but lacks the chloro group.
3-Chloro-2-methylbut-2-enoic acid: Similar structure but with a different position of the double bond and methyl group
Uniqueness
3-Chloro-2,2-dimethylbut-3-enoic acid is unique due to the presence of both a chloro group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
3-chloro-2,2-dimethylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBXJGLLUGUKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654080 | |
| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-75-3 | |
| Record name | 3-Chloro-2,2-dimethyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,2-dimethylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
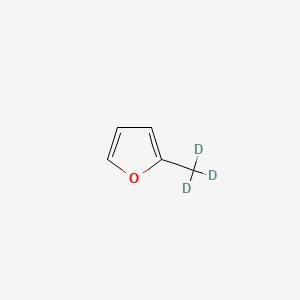
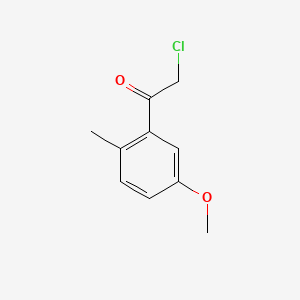
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
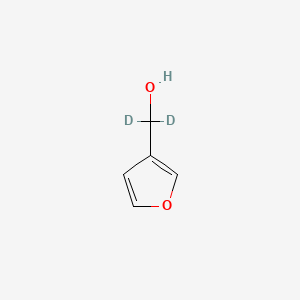
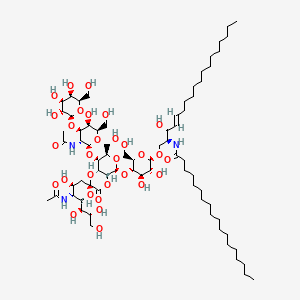
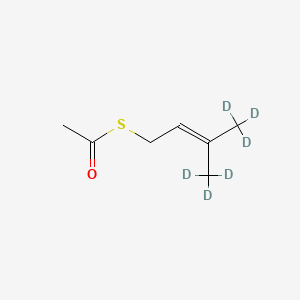

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
